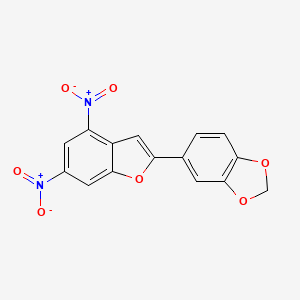![molecular formula C23H17FO4 B4295124 2-{4-[(2-fluorobenzyl)oxy]phenyl}-6-phenyl-4H-1,3-dioxin-4-one](/img/structure/B4295124.png)
2-{4-[(2-fluorobenzyl)oxy]phenyl}-6-phenyl-4H-1,3-dioxin-4-one
描述
2-{4-[(2-fluorobenzyl)oxy]phenyl}-6-phenyl-4H-1,3-dioxin-4-one is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known as FPhC1, and it belongs to the class of dioxinones.
作用机制
The mechanism of action of FPhC1 is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. FPhC1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. FPhC1 has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes. Additionally, FPhC1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
FPhC1 has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that FPhC1 can inhibit the growth of cancer cells and reduce inflammation. FPhC1 has also been shown to protect against oxidative stress-induced cell death in neuronal cells. In animal models, FPhC1 has been shown to reduce inflammation and improve cognitive function.
实验室实验的优点和局限性
FPhC1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. FPhC1 is also relatively stable and can be stored for long periods of time. However, FPhC1 has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, FPhC1 has not been extensively tested in vivo, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for the study of FPhC1. One direction is to further elucidate its mechanism of action. This will help to better understand how FPhC1 exerts its effects and may lead to the development of more potent and selective derivatives. Another direction is to test FPhC1 in vivo for its safety and efficacy. This will be an important step in the development of FPhC1 as a therapeutic agent. Additionally, FPhC1 could be tested in combination with other drugs to determine if it has synergistic effects. Finally, FPhC1 could be tested in a wider range of disease models to determine its potential as a therapeutic agent for other diseases.
Conclusion
In conclusion, FPhC1 is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. FPhC1 has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been studied extensively in vitro and in vivo, and its mechanism of action is believed to involve the modulation of various signaling pathways. FPhC1 has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of FPhC1, including further elucidation of its mechanism of action and testing in vivo for its safety and efficacy.
科学研究应用
FPhC1 has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. FPhC1 has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models. FPhC1 has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced cell death in neuronal cells.
属性
IUPAC Name |
2-[4-[(2-fluorophenyl)methoxy]phenyl]-6-phenyl-1,3-dioxin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO4/c24-20-9-5-4-8-18(20)15-26-19-12-10-17(11-13-19)23-27-21(14-22(25)28-23)16-6-2-1-3-7-16/h1-14,23H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHRKAWREOHOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC(O2)C3=CC=C(C=C3)OCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid](/img/structure/B4295071.png)

![3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid](/img/structure/B4295083.png)
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl but-2-enoate](/img/structure/B4295091.png)
![ethyl 4-{[(4-tert-butylbenzoyl)(phenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B4295097.png)
![4,4'-(1,4-phenylene)bis[6-amino-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile]](/img/structure/B4295101.png)
![ethyl 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4295107.png)
![N~2~-[2-(1-adamantyloxy)ethyl]-N~4~-methyl-N~6~-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B4295112.png)
![N~2~-[2-(1-adamantyloxy)ethyl]-N~4~-{4-[chloro(difluoro)methoxy]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B4295117.png)
![methyl [1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4295139.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2,4-dichlorobenzamide](/img/structure/B4295142.png)
amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B4295145.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B4295156.png)